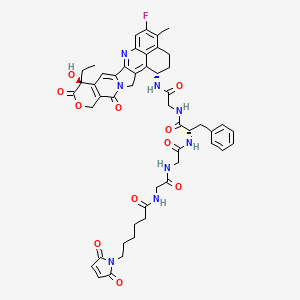

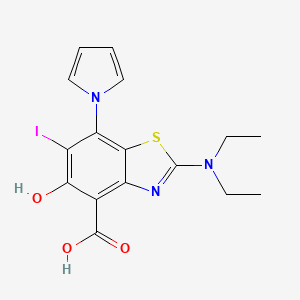

methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-(3,5-dichlorophenylsulfonamido)benzoate

Übersicht

Beschreibung

First-in-class cellularly active SIRT6 allosteric activator

MDL-800 is a first-in-class cellularly active SIRT6 allosteric activator.

Wissenschaftliche Forschungsanwendungen

1. Genomic Stability and Pluripotency in iPS Cells MDL-800 has been shown to improve the genomic stability and pluripotency of old murine-derived induced pluripotent stem cells (iPSCs) . It does this by activating two DNA repair pathways—nonhomologous end joining (NHEJ) and base excision repair (BER) .

DNA Repair Efficiency

MDL-800 has been found to improve the repair efficiency of DNA . When SIRT6 was activated with MDL-800, the rate of repair increased, while inhibition with EX-527 reduced the rate of repair and increased the percentage of cells that retain high levels of damage .

3. Suppression of Proliferation in Non-Small Cell Lung Cancer (NSCLC) MDL-800 has been found to suppress proliferation and enhance EGFR-TKIs therapy in non-small cell lung cancer . It increases SIRT6 deacetylase activity and induces dose-dependent deacetylation of histone H3 in NSCLC cell lines .

Cell Cycle Arrest

Treatment with MDL-800 has been shown to induce remarkable cell cycle arrest at the G0/G1 phase in NSCLC HCC827 and PC9 cells .

Enhancement of Antiproliferation of EGFR-TKIs

MDL-800 has been found to enhance the antiproliferation of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant HCC827 and PC9 cells as well as in patient-derived primary tumor cells .

Suppression of Tumor Growth

In HCC827 cell-derived xenograft nude mice, intraperitoneal administration of MDL-800 markedly suppressed the tumor growth .

Wirkmechanismus

- In non-small cell lung carcinoma (NSCLC), SIRT6 is generally downregulated and linked to tumorigenesis, making it a promising therapeutic target .

- MDL-800 enhances the antiproliferative effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) and suppresses the mitogen-activated protein kinase (MAPK) pathway .

- Its bioavailability and pharmacokinetic properties are essential for further clinical investigation .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Eigenschaften

IUPAC Name |

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFQBYBODAKGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrCl2FN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-(3,5-dichlorophenylsulfonamido)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is MDL-800 and what is its primary target?

A1: MDL-800 is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.

Q2: How does MDL-800 exert its effects on a molecular level?

A2: MDL-800 binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.

Q3: What are the key downstream effects of MDL-800 mediated SIRT6 activation?

A3: MDL-800, through SIRT6 activation, has been shown to:

- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].

- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].

- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].

- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].

- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].

- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].

Q4: What are the potential therapeutic applications of MDL-800 based on the research findings?

A4: MDL-800 shows promise in preclinical models for various conditions, including:

- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].

- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].

- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].

- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].

- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].

- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].

- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].

- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].

Q5: What is known about the structure-activity relationship (SAR) of MDL-800 and its analogs?

A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of MDL-800 on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

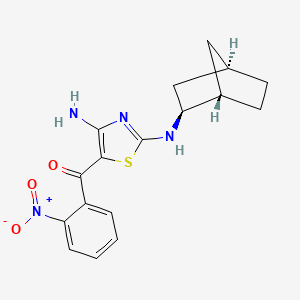

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)

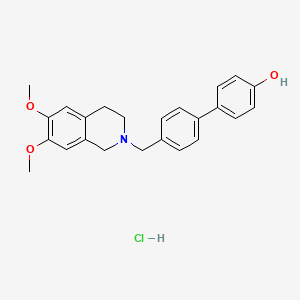

![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)